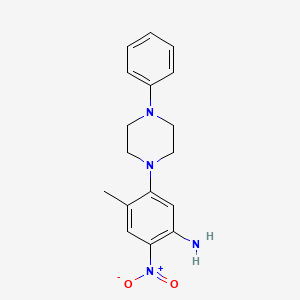

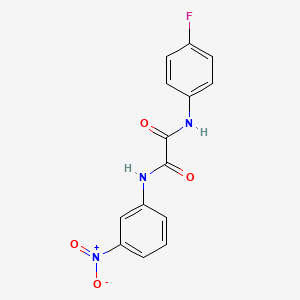

4-Methyl-2-nitro-5-(4-phenylpiperazino)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-2-nitro-5-(4-phenylpiperazino)aniline is a chemical compound with the molecular formula C17H20N4O2 and a molecular weight of 312.373 . It is not intended for human or veterinary use and is primarily used for research purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, and density are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Configurational Isomerism in Crystalline Forms

4-Methyl-N-(4-nitro-α-phenylbenzylidene)aniline, a compound closely related to the one , demonstrates the phenomenon of configurational isomerism in its crystalline forms. This study reveals the existence of multiple crystalline forms with distinct configurations, offering insights into solid-state chemistry and the potential for materials with tunable properties (Matthews, Paul, & Curtin, 1991).

Electrochromic Materials

A study on novel electrochromic materials employing nitrotriphenylamine units, which share structural motifs with 4-Methyl-2-nitro-5-(4-phenylpiperazino)aniline, highlights the synthesis and application of materials with outstanding optical contrasts and fast switching speeds. These materials are suitable for use in near-infrared (NIR) region applications, indicating the potential of such compounds in developing advanced electrochromic devices (Li et al., 2017).

Catalytic Hydrogenation Studies

Research on the catalytic hydrogenation of nitrobenzene to aniline over Pt catalysts provides fundamental insights into reaction mechanisms at the atomic and molecular levels. Although not directly involving this compound, this study underscores the importance of understanding the catalytic processes that could be applied to similar compounds for the efficient synthesis of aniline derivatives, which are valuable in various chemical industries (Sheng et al., 2016).

Antimicrobial Activity of Derivatives

The synthesis and evaluation of antimicrobial activities of eperezolid-like molecules, including derivatives of 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, highlight the potential of these compounds in pharmaceutical applications. These studies showcase the antimicrobial potential against Mycobacterium smegmatis, suggesting the broader applicability of this compound derivatives in developing new antimicrobial agents (Yolal et al., 2012).

Mécanisme D'action

The mechanism of action for 4-Methyl-2-nitro-5-(4-phenylpiperazino)aniline is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is not applicable here as this compound is not intended for human or veterinary use.

Propriétés

IUPAC Name |

4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12H,7-10,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRULRDEDYVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2704923.png)

![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704931.png)

![2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2704935.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2704936.png)

![N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2704937.png)

![1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2704939.png)

![2-Methyl-1-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2704940.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2704943.png)